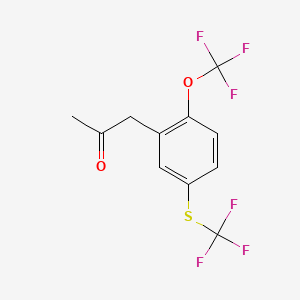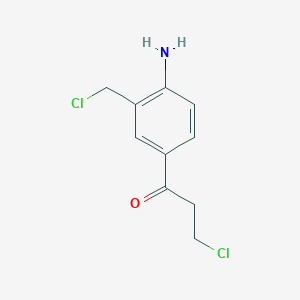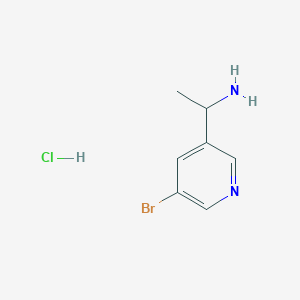
tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate is used as a building block in organic synthesis to create complex molecules for research and development .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and chloro substituents play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the amino and chloro substituents.
3-Amino-5-tert-butylpyrazole: Contains a pyrazole ring instead of an indole ring.
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate: Similar structure but with a chloromethyl group instead of an amino group.
Propiedades
Fórmula molecular |
C13H15ClN2O2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3 |
Clave InChI |
IKWPWQGHVUKYGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)











